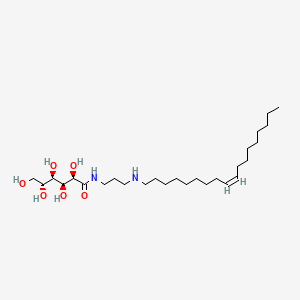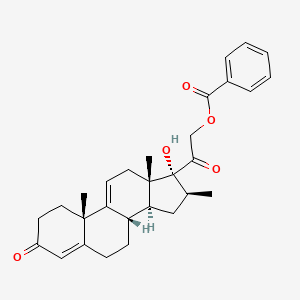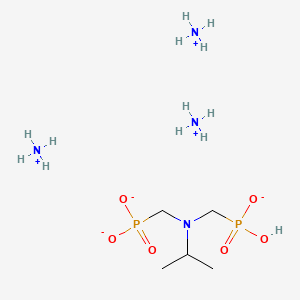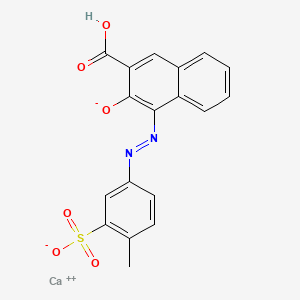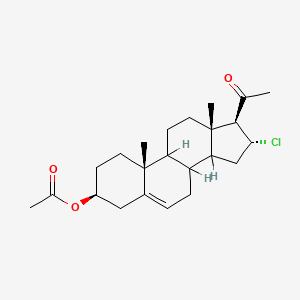
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is a synthetic steroidal compound with the molecular formula C23H33ClO3. It is known for its unique structural features, including a chlorine atom at the 16th position and an acetate group at the 3rd position. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include chlorination at the 16th position and acetylation at the 3rd position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group at the 20th position.
Substitution: The chlorine atom at the 16th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex steroidal compounds.
Biology: The compound is used in studies related to hormone regulation and receptor binding.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties, is ongoing.
Industry: It is employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.
類似化合物との比較
Similar Compounds
16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate: Known for its unique chlorine substitution and acetate group.
21-Diazo-20-oxopregn-5-en-3-beta-yl acetate: Another steroidal compound with a diazo group at the 21st position.
Uniqueness
This compound stands out due to its specific structural modifications, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
特性
CAS番号 |
50678-52-9 |
|---|---|
分子式 |
C23H33ClO3 |
分子量 |
393.0 g/mol |
IUPAC名 |
[(3S,10R,13S,16R,17S)-17-acetyl-16-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33ClO3/c1-13(25)21-20(24)12-19-17-6-5-15-11-16(27-14(2)26)7-9-22(15,3)18(17)8-10-23(19,21)4/h5,16-21H,6-12H2,1-4H3/t16-,17?,18?,19?,20+,21-,22-,23-/m0/s1 |
InChIキー |
VEIABLNKNSOQQY-XAVZRLFQSA-N |
異性体SMILES |
CC(=O)[C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)Cl |
正規SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


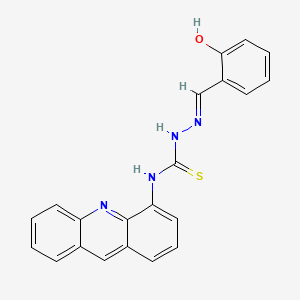

![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)
![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)
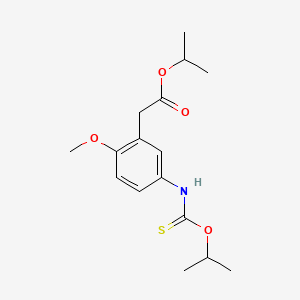
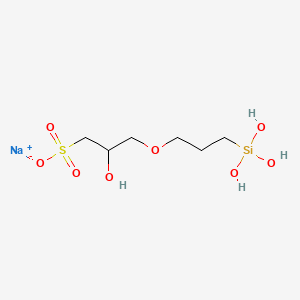
![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)

